molecular formula C14H12N4O3S B2466170 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-70-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2466170
CAS No.: 2034618-70-5
M. Wt: 316.34
InChI Key: SKIIPGRRVGYDOU-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are bacterial cells . It is a type of aggregation-induced emission luminogen (AIEgen), which are promising candidates for bacterial imaging and detection .

Mode of Action

The compound interacts with its targets through a mechanism that involves the induction of fluorescence . Specifically, it is suggested that the triphenylamine moiety of the compound, rather than the positively charged pyridine group, first contacts the cell membrane . Once the compound is fully inserted into the cell membrane, the hydrophobic triphenylamine moiety is located in the hydrophobic core of the cell membrane, restricting the molecular rotation of the compound, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .

Biochemical Pathways

The compound affects the pathways related to bacterial cell membrane integrity . The insertion of the compound into the cell membrane and the subsequent fluorescence “turn-on” can disrupt the normal function of the cell membrane, leading to bacterial death .

Pharmacokinetics

Given its mode of action, it is likely that its bioavailability is influenced by its ability to interact with bacterial cell membranes and induce fluorescence .

Result of Action

The result of the compound’s action is the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to die .

Action Environment

The action of the compound can be influenced by environmental factors such as light exposure . As a type of AIEgen, the compound’s ability to induce fluorescence and kill bacteria is dependent on light, making it a potential candidate for photodynamic therapy .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-18-7-8(11(21-2)6-12(18)19)14(20)15-9-4-3-5-10-13(9)17-22-16-10/h3-7H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIPGRRVGYDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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